4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
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Overview
Description
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a chloromethyl group, an ethyl group, and a hydroxy group attached to the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 6-ethyl-7-hydroxy-2H-chromen-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc chloride or other Lewis acids are often employed to ensure efficient chloromethylation.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(formyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.
Reduction: Formation of 4-(methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one can be compared with other chromenone derivatives:
4-(methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
4-(bromomethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and biological properties.
4-(chloromethyl)-6-methyl-7-hydroxy-2H-chromen-2-one: Similar structure but with a methyl group instead of an ethyl group, which may influence its physical and chemical properties
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its potential biological activities make it an interesting candidate for further investigation in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
4-(chloromethyl)-6-ethyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-7-3-9-8(6-13)4-12(15)16-11(9)5-10(7)14/h3-5,14H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUWQFKBOEJFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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